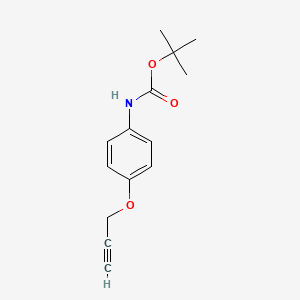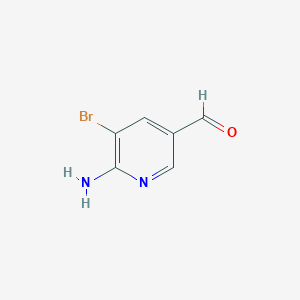
6-Amino-5-bromonicotinaldehyde
Descripción general
Descripción
“6-Amino-5-bromonicotinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It has an average mass of 201.021 Da and a monoisotopic mass of 199.958511 Da . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “6-Amino-5-bromonicotinaldehyde” consists of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H, (H2,8,9) .
Aplicaciones Científicas De Investigación
1. Synthesis of 6-amino-5-carboxamidouracils
- Application Summary: 6-Amino-5-bromonicotinaldehyde is used in the synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines .
- Methods of Application: The synthesis involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids using the recently developed non-hazardous coupling reagent COMU . The reaction conditions led to the precipitation of pure products after only 5 to 10 min of reaction time .
- Results: The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds resulting in most cases in more than 80% isolated yield .
2. BOC Protection of Amines
- Application Summary: 6-Amino-5-bromonicotinaldehyde can be used in the BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
- Methods of Application: This eco-friendly route for the almost quantitative BOC protection is reported in catalyst and solvent-free media under mild reaction conditions .
- Results: The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
3. Concise Total Synthesis
- Application Summary: 6-Bromonicotinaldehyde is used as a common intermediate in a unified and flexible strategy for total synthesis .
- Methods of Application: The synthesis is based on a unified and flexible strategy using 6-bromonicotinaldehyde as a common intermediate .
- Results: The synthesis is concise, convergent, practical and can be carried out on a two-gram scale .
4. Synthesis of 8-Substituted Xanthines
- Application Summary: 6-Amino-5-bromonicotinaldehyde is used in the synthesis of 8-substituted xanthines, which are important bioactive molecules .
- Methods of Application: The synthesis involves the condensation of 5,6-diaminouracil derivatives with aldehydes forming the corresponding imines . This is followed by oxidative cyclization .
- Results: The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds resulting in most cases in more than 80% isolated yield .
5. Chitosan Derivatives
- Application Summary: 6-Amino-5-bromonicotinaldehyde can be used in the synthesis of chitosan derivatives, which have garnered significant attention in various biomedical applications due to their unique properties .
- Methods of Application: The synthesis involves the reaction of chitosan with 6-Amino-5-bromonicotinaldehyde under mild conditions .
- Results: The chitosan derivatives exhibit potent antimicrobial properties, making them promising natural preservatives and agents against bacterial infections .
6. Synthesis of 8-Substituted Xanthines
- Application Summary: 6-Amino-5-bromonicotinaldehyde is used in the synthesis of 8-substituted xanthines, which are important bioactive molecules .
- Methods of Application: The synthesis involves the condensation of 5,6-diaminouracil derivatives with aldehydes forming the corresponding imines . This is followed by oxidative cyclization .
- Results: The method tolerates a variety of substituted 5,6-diaminouracil and carboxylic acid derivatives as starting compounds resulting in most cases in more than 80% isolated yield .
7. Functionalization of Mesoporous Silica Nanoparticles
- Application Summary: 6-Amino-5-bromonicotinaldehyde can be used in the functionalization of mesoporous silica nanoparticles .
- Methods of Application: The synthesis involves the reaction of mesoporous silica nanoparticles with 6-Amino-5-bromonicotinaldehyde under mild conditions .
- Results: The functionalized nanoparticles exhibit unique properties, making them promising for various applications in nanomedicine .
Safety And Hazards
The safety data sheet for “6-Amino-5-bromonicotinaldehyde” indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water. If swallowed, it is advised to rinse mouth with water and consult a physician .
Propiedades
IUPAC Name |
6-amino-5-bromopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRTVYCEXUQVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856703 | |
| Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromonicotinaldehyde | |
CAS RN |
1027785-21-2 | |
| Record name | 6-Amino-5-bromo-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027785-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



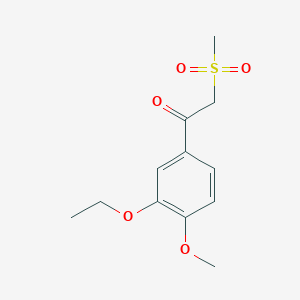
![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)
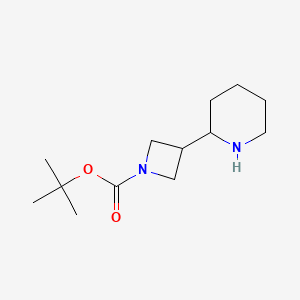
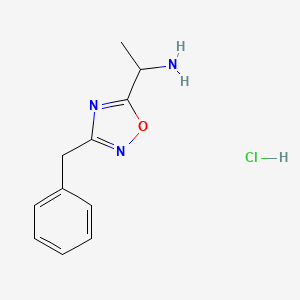
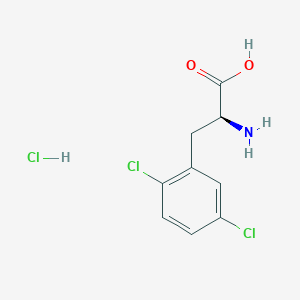
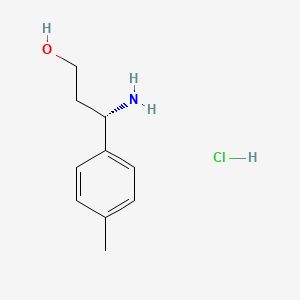
![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
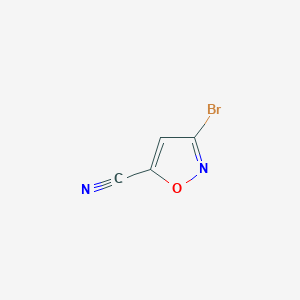
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
